molecular formula C9H11NO2 B8019556 5-(Cyclopropylmethoxy)pyridin-3-ol

5-(Cyclopropylmethoxy)pyridin-3-ol

Cat. No.: B8019556
M. Wt: 165.19 g/mol
InChI Key: CXUISZGIDRGFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Cyclopropylmethoxy)pyridin-3-ol (CAS 1934532-82-7) is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This pyridine derivative is of significant interest in medicinal chemistry, particularly in the development of agonists for the orphan G protein-coupled receptor 88 (GPR88) . GPR88 is highly expressed in the brain's striatum and is a potential therapeutic target for various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, anxiety, and drug addiction . Research indicates that structural analogs and derivatives of this compound have been designed and synthesized to improve potency and optimize properties like lipophilicity, which is crucial for brain permeability in central nervous system drug discovery campaigns . As a key intermediate or scaffold in structure-activity relationship (SAR) studies, this compound provides a versatile template for further chemical modification to develop novel pharmacological probes . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(cyclopropylmethoxy)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-8-3-9(5-10-4-8)12-6-7-1-2-7/h3-5,7,11H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUISZGIDRGFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CN=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Pyridine Precursors

A common route involves nucleophilic substitution on a halogenated pyridine scaffold. For example, 5-bromo- or 5-chloropyridin-3-ol serves as a starting material, where the halogen at position 5 is displaced by a cyclopropylmethoxide ion. This reaction typically employs polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with potassium carbonate as a base to deprotonate cyclopropylmethanol and enhance nucleophilicity. Elevated temperatures (70–80°C) are often required to overcome the aromatic ring’s inherent deactivation due to the electron-withdrawing hydroxyl group at position 3.

Representative Procedure :

  • Substrate Preparation : 5-Chloropyridin-3-ol (1.0 equiv) is dissolved in anhydrous DMF under nitrogen.

  • Nucleophile Generation : Cyclopropylmethanol (1.2 equiv) and potassium carbonate (2.0 equiv) are added, and the mixture is stirred at 80°C for 12–24 hours.

  • Work-Up : The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (30–50% ethyl acetate/hexane).

Yields for this method range from 45% to 65%, with purity confirmed by 1H^1H NMR (δ\delta: 7.71 ppm for pyridine H-6, 6.49 ppm for H-4) and LC-MS (m/zm/z: 165.192 [M+H]^+ $$).

Mitsunobu Reaction for Ether Formation

Alcohol Activation

The Mitsunobu reaction offers an alternative for constructing the cyclopropylmethoxy moiety. This method utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3_3) to facilitate coupling between pyridin-3-ol and cyclopropylmethanol under mild conditions. The hydroxyl group at position 5 is activated, enabling efficient ether bond formation without requiring pre-halogenation.

Optimization Insights :

  • Solvent Selection : Tetrahydrofuran (THF) outperforms DMF in minimizing side reactions.

  • Stoichiometry : A 1:1.2 ratio of pyridin-3-ol to cyclopropylmethanol ensures complete conversion.

  • Temperature : Reactions proceed optimally at 0–5°C to suppress degradation.

Example Protocol :
A mixture of pyridin-3-ol (1.0 equiv), cyclopropylmethanol (1.2 equiv), DEAD (1.5 equiv), and PPh3_3 (1.5 equiv) in THF is stirred at 0°C for 6 hours. After aqueous work-up, the product is isolated in 70–75% yield.

Protective Group Approaches

Silyl Protection of Hydroxyl Groups

To prevent undesired side reactions at the hydroxyl group (position 3), tert-butyldimethylsilyl (TBS) protection is employed. The sequence involves:

  • Protection : Treatment of pyridin-3-ol with TBS-Cl in imidazole/DMF.

  • Etherification : Introduction of cyclopropylmethoxy at position 5 via nucleophilic substitution.

  • Deprotection : Removal of the TBS group using tetrabutylammonium fluoride (TBAF).

Key Data :

  • Intermediate Characterization : 1H^1H NMR of TBS-protected intermediate shows a singlet at δ\delta 1.02 ppm for tert-butyl groups.

  • Final Product Purity : >95% by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).

Catalytic Hydrogenation of Nitro Precursors

Nitropyridine Reduction

In routes starting from 5-nitro-3-(cyclopropylmethoxy)pyridine, catalytic hydrogenation with Raney nickel or palladium on carbon (Pd/C) selectively reduces the nitro group to an amine, which is subsequently hydrolyzed to the hydroxyl group.

Procedure :

  • Hydrogenation : 5-Nitro-3-(cyclopropylmethoxy)pyridine (1.0 equiv) is treated with H2_2 (1 atm) in THF over Raney Ni (22°C, 24 hours).

  • Hydrolysis : The resulting amine is stirred with aqueous NaOH (50°C, 6 hours) to yield the hydroxyl derivative.

Yield : 60–70%, with byproducts including over-reduced piperidine derivatives (<5%).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The table below summarizes critical parameters for each method:

MethodYield (%)Purity (%)Reaction Time (h)Scalability
Nucleophilic Substitution45–6590–9512–24Moderate
Mitsunobu Reaction70–7595–986High
Protective Group Strategy60–70>9518–24Low
Catalytic Hydrogenation60–7085–9024–30Moderate

Key Observations :

  • The Mitsunobu reaction offers superior yields and purity but requires costly reagents.

  • Catalytic hydrogenation is limited by side reactions but avoids halogenated intermediates.

Impurity Profiling and Mitigation

Common Byproducts

  • Positional Isomers : 6-(Cyclopropylmethoxy)pyridin-3-ol may form due to competing substitution at position 6.

  • Over-Alkylation : Di-cyclopropylmethoxy derivatives (<5%) arise from excess alkylating agents.

Mitigation Strategies :

  • Chromatographic Separation : Reverse-phase HPLC effectively isolates positional isomers.

  • Stoichiometric Control : Limiting cyclopropylmethanol to 1.2 equiv minimizes over-alkylation .

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylmethoxy)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction may produce an alcohol or amine derivative .

Scientific Research Applications

Chemistry

5-(Cyclopropylmethoxy)pyridin-3-ol serves as a valuable building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, facilitating the creation of more complex organic molecules. This compound can be utilized in the development of new synthetic routes and methodologies, expanding the toolkit available to chemists.

Biology

The biological activities of this compound have been the subject of numerous studies. Research indicates that this compound exhibits:

  • Antimicrobial Properties : It has shown significant inhibition against various pathogens, including bacteria and fungi.
  • Anti-inflammatory Effects : In vitro studies suggest that it can reduce pro-inflammatory cytokine levels, indicating potential therapeutic applications in treating inflammatory diseases.
  • Neuroprotective Effects : Animal models have demonstrated that administration of this compound prior to oxidative stress can decrease neuronal cell death, suggesting its potential role in neurodegenerative disease management.

Medicine

The therapeutic implications of this compound are being explored for various conditions:

  • Cancer Treatment : Preliminary studies indicate that it may possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Psychiatric Disorders : There is ongoing research into its effects on neurotransmitter systems, which could lead to applications in treating conditions such as schizophrenia or depression.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, supporting its potential as a therapeutic agent for infections.

Anti-inflammatory Mechanism

In vitro experiments demonstrated that this compound reduced the expression of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a promising role in managing chronic inflammatory conditions.

Neuroprotection in Animal Models

Research involving animal models revealed that administering this compound prior to inducing oxidative stress led to decreased neuronal cell death and improved behavioral outcomes. These findings highlight its potential for neuroprotective applications.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethoxy)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Structural Comparison with Pyridine-Based Analogues

Substituent Effects on the Pyridine Core

The 5-position substituent significantly impacts the compound’s properties. Key structural analogues include:

Compound Name Substituent at 5-Position Key Features
5-(4-Methoxyphenyl)pyridin-3-ol 4-Methoxyphenyl Aromatic, planar, and moderately hydrophobic; enhances π-π interactions.
5-(Propan-2-yl)pyridin-3-ol Isopropyl Aliphatic, less polar, and smaller steric profile compared to cyclopropylmethoxy.
5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid Cyclopropylmethoxy + Fluorine + Carboxylic acid Increased hydrophobicity and acidity; fluorine enhances electronegativity.
  • Its ether linkage may also participate in hydrogen bonding.
  • Hydrophobicity : Cyclopropylmethoxy (log<em>P</em> ~1.5–2.0, estimated) is more hydrophobic than methoxy (log<em>P</em> ~0.7) but less than aromatic substituents like 4-methoxyphenyl (log<em>P</em> ~2.5) .

Functional Group Modifications

  • 5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid : The addition of fluorine (electron-withdrawing) and a carboxylic acid group increases polarity and acidity, contrasting with the hydroxyl group in the target compound. This may alter solubility and receptor-binding modes.

Functional Comparison with Heterocyclic Analogues

Benzofuran Derivatives with Cyclopropylmethoxy Groups

Compounds such as 3-(3,5-bis(cyclopropylmethoxy)phenyl)-6-(cyclopropylmethoxy)benzofuran-4-carboxylate (19) highlight the use of cyclopropylmethoxy in non-pyridine scaffolds. These benzofurans exhibit enhanced metabolic stability due to the cyclopropane ring’s rigidity, a feature that may also benefit the target compound.

Isoxazolol Derivatives (4-PIOL Analogues)

  • 4-PIOL and THIP : These GABAA receptor ligands demonstrate that substituent hydrophobicity at the 4-position correlates with antagonist affinity. For example, larger substituents (e.g., ethyl or cyclopropylmethoxy) convert partial agonists into antagonists. By analogy, the cyclopropylmethoxy group in the target compound may favor antagonist activity if targeting similar receptors.

Pharmacological and Physicochemical Properties

Lipophilicity and Membrane Permeability

  • Receptor Binding : Hydrophobic substituents like cyclopropylmethoxy may enhance binding to hydrophobic pockets in targets such as GABAA receptors, as seen in 4-PIOL analogues .

Data Tables

Table 1: Structural Analogues of 5-(Cyclopropylmethoxy)pyridin-3-ol

Compound Substituent Molecular Weight log<em>P</em> (Estimated) Biological Activity (If Known)
This compound Cyclopropylmethoxy 195.2 ~1.8 Not reported (inferred GABAA modulation)
5-(4-Methoxyphenyl)pyridin-3-ol 4-Methoxyphenyl 215.2 ~2.5 Synthetic intermediate
5-(Propan-2-yl)pyridin-3-ol Isopropyl 137.2 ~1.2 No literature data

Table 2: Functional Analogues with Cyclopropylmethoxy Groups

Compound Scaffold Key Feature Biological Relevance
Benzofuran derivatives Benzofuran Multiple cyclopropylmethoxy groups Metabolic stability in drug design
4-PIOL analogues Isoxazolol Hydrophobic substituents at 4-position GABAA receptor antagonists

Biological Activity

5-(Cyclopropylmethoxy)pyridin-3-ol is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of pyridine derivatives, characterized by the presence of a cyclopropyl group and a methoxy substituent. The molecular structure can be represented as follows:

  • Chemical Formula: C10_{10}H11_{11}NO\
  • Molecular Weight: 177.20 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may exhibit the following mechanisms:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, which could lead to altered physiological responses.
  • Receptor Modulation: The compound may act as an agonist or antagonist at certain receptor sites, influencing signaling pathways associated with various biological functions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promising results. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. This effect is believed to be mediated through the activation of caspase pathways .

Case Studies

  • In Vitro Studies on Cancer Cell Lines:
    • A study conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability, with IC50 values reported at 15 µM for MCF-7 and 20 µM for HT-29 cells .
  • Antimicrobial Testing:
    • In an antimicrobial susceptibility test, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at 32 µg/mL for both pathogens .

Research Findings Summary Table

Activity Target Effect Reference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 32 µg/mL
AnticancerMCF-7 (breast cancer)IC50 = 15 µM
AnticancerHT-29 (colon cancer)IC50 = 20 µM

Q & A

Q. What degradation pathways are observed under accelerated stability conditions, and how are degradation products characterized?

  • Methodological Answer : Subject the compound to stress conditions (heat, light, humidity) and analyze degradation products via LC-MS/MS. Major pathways include cyclopropane ring opening (forming allylic alcohols) or hydroxyl group oxidation. Isolation of degradants using preparative HPLC followed by structural elucidation (NMR, HRMS) is critical for impurity profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.